3-Hydrazinyl-6-methoxypyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a hydrazinyl group and a methoxy group. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The structure of 3-hydrazinyl-6-methoxypyridazine allows for various functionalizations, making it a versatile building block in organic synthesis.
3-Hydrazinyl-6-methoxypyridazine falls under the category of pyridazine derivatives, which are known for their diverse biological activities. These compounds are often used in the development of pharmaceuticals, agrochemicals, and dyes. The methoxy group enhances solubility and reactivity, while the hydrazinyl group contributes to the compound's potential as a ligand in coordination chemistry.
The synthesis of 3-hydrazinyl-6-methoxypyridazine can be achieved through several methods, with one common approach involving the reaction of 3-amino-6-chloropyridazine with hydrazine hydrate in the presence of a suitable solvent. This reaction typically occurs under controlled temperature conditions to optimize yield and purity.
The product is usually isolated through filtration and recrystallization to obtain high purity .
3-Hydrazinyl-6-methoxypyridazine can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under mild conditions to preserve the integrity of the pyridazine structure .
The mechanism of action for compounds like 3-hydrazinyl-6-methoxypyridazine often involves interaction with biological targets such as enzymes or receptors. The hydrazinyl group may facilitate hydrogen bonding or coordination with metal ions, enhancing the compound's biological activity.
Quantitative structure-activity relationship (QSAR) studies could provide further insights into its efficacy against specific biological targets.
3-Hydrazinyl-6-methoxypyridazine has several potential applications:
The emergence of 3-hydrazinyl-6-methoxypyridazine (CAS 99419-04-2) represents a specialized advancement in pyridazine chemistry, a subfield of heterocyclic compound research that gained momentum in the late 20th century. Pyridazines, characterized by a six-membered ring containing two adjacent nitrogen atoms, became synthetically accessible through condensation reactions of hydrazine with 1,4-dicarbonyl compounds. The methoxy-hydrazinyl substitution pattern in this particular derivative reflects deliberate structural modifications aimed at enhancing reactivity for pharmaceutical applications. Historically, such compounds were developed as intermediates to access more complex nitrogen-rich heterocycles prevalent in medicinal chemistry. Early synthetic routes likely adapted methodologies from analogous compounds like 3-amino-6-methoxypyridazine (CAS 7252-84-8), which was synthesized via nucleophilic substitution of chloropyridazines with methoxide reagents under sealed-tube conditions [2] [4]. The hydrazinyl variant further exploits hydrazine’s bifunctional nucleophilicity, positioning it as a strategic synthon for heterocyclic ring construction [1].
In contemporary synthetic workflows, 3-hydrazinyl-6-methoxypyridazine serves as a versatile building block due to its dual functionalization: the hydrazinyl group (–NHNH₂) acts as a potent nucleophile for cyclocondensation reactions, while the methoxy group (–OCH₃) offers electronic modulation of the pyridazine ring. This enables its application in synthesizing fused heterocyclic scaffolds, including pyridopyrimidines and triazolopyridazines, which are privileged structures in drug discovery. Notably, the related compound 3-amino-6-methoxypyridazine is documented as a key intermediate in the production of Relugolix—a therapeutic agent for endometriosis and prostate cancer [4]. By analogy, the hydrazinyl derivative provides complementary reactivity for developing analogous bioactive molecules, particularly kinase inhibitors or GPCR modulators where pyridazine motifs exhibit high target affinity. Its storage requirements (-20°C under inert atmosphere) [1] underscore the compound’s reactivity and stability challenges, necessitating specialized handling in industrial drug development pipelines.
Table 1: Key Structural and Commercial Attributes of 3-Hydrazinyl-6-methoxypyridazine and Related Derivatives
Property | 3-Hydrazinyl-6-methoxypyridazine [1] | 3-Amino-6-methoxypyridazine [3] [4] |
---|---|---|
CAS No. | 99419-04-2 | 7252-84-8 |
Molecular Formula | C₅H₈N₄O | C₅H₇N₃O |
Molecular Weight | 140.14 g/mol | 125.13 g/mol |
Storage Conditions | -20°C (Inert atmosphere, freezer) | 2-8°C (Sealed, dark) |
Key Reactivity | Hydrazine-based condensations | Amino-nucleophilic substitutions |
Primary Synthetic Role | Heterocyclic annulation agent | Pharmaceutical intermediate (e.g., Relugolix synthesis) |
Table 2: Commercial Availability Profile (Representative Data)
Supplier | Catalog Number | Purity/Specification | Price (USD) | Primary Shipping Origin |
---|---|---|---|---|
TRC | A612073 | Not specified | $75/100mg | Global |
SynQuest Laboratories | 4H56-1-2N | Not specified | $76/1g | Global |
ChemScene | CS-0019296 | 99.91% | $79/10g | Global |
Matrix Scientific | 072012 | 95+% | $41/1g | Global |
Data adapted from supplier listings [4].
The preparation of 3-hydrazinyl-6-methoxypyridazine leverages methodologies refined for aminopyridazine systems. As demonstrated in the synthesis of its amino analog, classical approaches involve sealed-tube reactions under elevated temperatures (160°C) and prolonged durations (20–24 hours) using methoxide sources [2]. Modern adaptations employ copper catalysis to facilitate nucleophilic aromatic substitution, enhancing yield and reducing reaction times [4]. For the hydrazinyl variant, similar conditions likely apply, substituting ammonia with hydrazine hydrate. The critical purification steps—such as chromatography on silica gel or recrystallization from solvents like n-amyl chloride—highlight the compound’s propensity for impurity generation, including residual hydrazine, dimethoxylated byproducts, or decomposition products [1] [4]. These processes necessitate stringent quality control, as impurities can significantly impact downstream pharmaceutical applications.
Characterization data for 3-hydrazinyl-6-methoxypyridazine includes the SMILES string COC1=CC=C(NN)N=N1
[1], confirming the methoxy group at position 6 and the hydrazinyl moiety at position 3. The molecular formula C₅H₈N₄O implies potential hydrogen-bond donor/acceptor sites critical for supramolecular interactions in crystal engineering or target binding. While experimental spectral data for this specific compound is limited in the available sources, its amino analog exhibits diagnostic NMR signals: δ 6.81 (2H, m), 4.00 (3H, s) in CDCl₃ [2]. Theoretical predictions (e.g., pKa ~5.84) for related structures suggest moderate basicity, aligning with the hydrazinyl group’s protonation behavior under physiological conditions [4]. These properties underpin its utility in designing molecules with tailored solubility and bioavailability.
Beyond direct pharmaceutical use, 3-hydrazinyl-6-methoxypyridazine functions as a probe for bioorthogonal chemistry. The hydrazinyl group can selectively condense with aldehydes or ketones to form hydrazones—a reaction exploited in bioconjugation and targeted drug delivery systems. This reactivity is absent in its amino counterpart, making the hydrazinyl derivative uniquely valuable for chemoproteomics and enzyme inhibitor design. Its incorporation into larger scaffolds may modulate ATP-binding site interactions in kinases, as observed with pyridazine-based inhibitors in oncology pipelines [4]. Current research explores these applications, positioning the compound as an emerging tool in chemical biology.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8